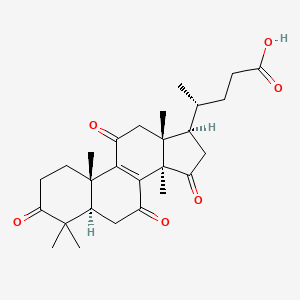
Benzyl cetraxate(1+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl cetraxate(1+) is the conjugate acid of benzyl cetraxate; major species at pH 7.3. It is a conjugate acid of a benzyl cetraxate.
Wissenschaftliche Forschungsanwendungen
Enzymatic Synthesis Method
Benzyl cetraxate, also known as cetraxate hydrochloride, has been industrially produced through chemical protective methods. However, a novel enzymatic method of production has been established using cellulase enzymes from Aspergillus sp. This approach is particularly useful for the industrial preparation of cetraxate hydrochloride, demonstrating the potential of enzymes in pharmaceutical manufacturing processes (Kuroda, Miyadera, Kaneuchi, & Imura, 1989).
Therapeutic Applications in Gastric Ulcers
Cetraxate has shown significant inhibitory effects on various types of experimental gastric ulcers in rats. These effects are attributed to its protective action on the gastric mucosa and are more pronounced than those of other drugs like gefarnate and aluminum sucrose sulfate (Suzuki, Hayashi, Itô, & Yamagami, 1976).
Cytoprotective Action
Studies have demonstrated the cytoprotective action of cetraxate against gastric lesions induced by various agents in rats. This protection is related to the preservation of the gastric mucosa, suggesting a dual mechanism involving endogenous prostaglandins (Kurebayashi, Ikeda, & Osada, 1988).
Influence on Gastric Mucosal Blood Flow
Cetraxate's effect on gastric mucosal blood flow (MBF) during the healing of endoscopic mucosal resection-induced ulcers has been studied, highlighting its role in augmenting MBF and thus potentially accelerating gastric ulcer healing (Adachi et al., 2001).
Effects on Human Plasma Peptides
Cetraxate has been shown to increase plasma concentrations of calcitonin gene-related peptide (CGRP) and substance P in healthy subjects. This suggests that cetraxate might stimulate capsaicin-sensitive afferent nerves, which could be a key mechanism underlying its gastroprotective action (Katagiri, Sato, Itoh, & Takeyama, 2004).
Pharmacokinetic and Pharmacological Studies
Pharmacokinetic and pharmacological studies have been conducted on cetraxate, revealing its rapid hydrolysis in the gastrointestinal tract and blood. The studies also identified its metabolism into p-hydroxyphenylpropionic acid (PHPA) and a new metabolite, p-hydroxybenzoic acid (PHBA), and established its distribution in the gastric wall and various organs (Tanaka & Naito, 1985).
Eigenschaften
Produktname |
Benzyl cetraxate(1+) |
|---|---|
Molekularformel |
C24H30NO4+ |
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
[4-[4-(3-oxo-3-phenylmethoxypropyl)phenoxy]carbonylcyclohexyl]methylazanium |
InChI |
InChI=1S/C24H29NO4/c25-16-19-6-11-21(12-7-19)24(27)29-22-13-8-18(9-14-22)10-15-23(26)28-17-20-4-2-1-3-5-20/h1-5,8-9,13-14,19,21H,6-7,10-12,15-17,25H2/p+1 |
InChI-Schlüssel |
LPWHBGUXJFSETQ-UHFFFAOYSA-O |
Kanonische SMILES |
C1CC(CCC1C[NH3+])C(=O)OC2=CC=C(C=C2)CCC(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




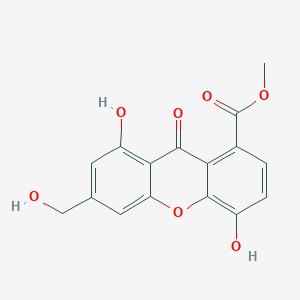
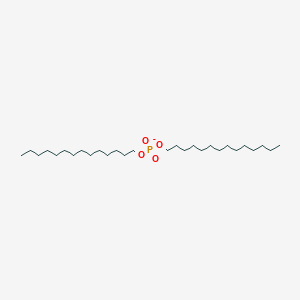



![(3S,5aS,6S,7R,9aS)-6-[2-[(1S,3aS,5R,8aS)-1-hydroxy-1,4,4,6-tetramethyl-2,3,3a,5,8,8a-hexahydroazulen-5-yl]ethyl]-2,2,5a,7-tetramethyl-4,5,6,8,9,9a-hexahydro-3H-benzo[b]oxepine-3,7-diol](/img/structure/B1264827.png)
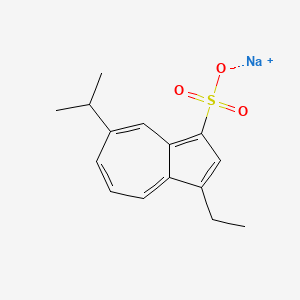

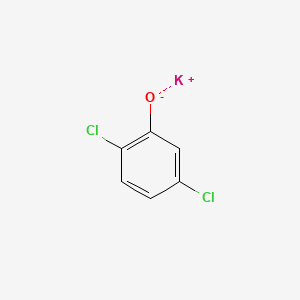


![6-Hydroxy-7-(hydroxymethyl)-4-methylenehexahydrocyclopenta[c]pyran-1(3h)-one](/img/structure/B1264837.png)
